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Compound of Interest

Compound Name: C-021

Cat. No.: B1663713

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-021 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key G
protein-coupled receptor (GPCR) involved in immune cell trafficking. These application notes
provide a comprehensive guide for the preparation of C-021 stock solutions and detailed
protocols for its use in fundamental cell-based assays, including chemotaxis, cell viability, and
western blotting to analyze downstream signaling pathways.

Chemical Properties of C-021 Dihydrochloride

Property Value

2-([1,4'-bipiperidin]-1'-yl)-N-cycloheptyl-6,7-
dimethoxyquinazolin-4-amine dihydrochloride

Chemical Name

Molecular Formula C27H41Ns502-2HCI
Molecular Weight 540.57 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Preparation of C-021 Stock Solution
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This protocol describes the preparation of a 10 mM stock solution of C-021 dihydrochloride in
dimethyl sulfoxide (DMSO).

Materials:

C-021 dihydrochloride (Molecular Weight: 540.57 g/mol )

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Calibrated analytical balance

Vortex mixer

Protocol:
o Calculate the required mass of C-021.:

o To prepare a 10 mM (0.01 mol/L) stock solution, use the following formula: Mass (g) =
Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

o For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass = 0.01 mol/L *
0.001 L * 540.57 g/mol = 0.0054057 g = 5.41 mg

» Weigh C-021:

o Accurately weigh 5.41 mg of C-021 dihydrochloride powder using an analytical balance
and transfer it to a sterile microcentrifuge tube.

e Dissolve in DMSO:
o Add 1 mL of sterile DMSO to the microcentrifuge tube containing the C-021 powder.
e Ensure complete dissolution:

o Vortex the tube thoroughly until the C-021 is completely dissolved. Gentle warming in a
37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure
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no particulate matter remains.

e Storage:

o Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated
freeze-thaw cycles.

o Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term
storage (up to 6 months).[1]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically
< 0.5%) to avoid cytotoxicity.[1]

Experimental Protocols
Chemotaxis Assay

This protocol outlines a transwell migration assay to assess the inhibitory effect of C-021 on the
chemotaxis of CCR4-expressing cells towards their ligands (e.g., CCL17 or CCL22).

Materials:

o CCR4-expressing cells (e.g., HUT78, MJ)

e C-021 stock solution (10 mM in DMSO)

o Chemotaxis medium (e.g., RPMI 1640 with 1% BSA)

e Recombinant human CCL17 or CCL22

o Transwell inserts (e.g., 24-well format, 5 or 8 um pore size)

e Cell counting solution (e.g., Calcein-AM) or a hemocytometer
o Multi-well plate reader (if using a fluorescent dye)

Protocol:

e Cell Preparation:
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o Culture CCR4-expressing cells to a sufficient density.

o On the day of the assay, harvest the cells and resuspend them in chemotaxis medium at a
concentration of 1 x 10° cells/mL.

e C-021 Treatment:

o Incubate the cell suspension with various concentrations of C-021 (e.g., 0.1, 1, 10, 100,
1000 nM) or a vehicle control (DMSO) for 30 minutes at 37°C. Remember to maintain a
consistent final DMSO concentration across all conditions.

e Assay Setup:

[e]

Add chemotaxis medium containing the chemoattractant (e.g., 100 nM CCL17 or 10 nM
CCL22) to the lower chamber of the transwell plate.

Add chemotaxis medium without a chemoattractant to the control wells.

[e]

o

Place the transwell inserts into the wells.

[¢]

Add 100 pL of the C-021-treated or control cell suspension to the upper chamber of the
inserts.

e |ncubation:

o Incubate the plate at 37°C in a 5% COz2 incubator for 3-4 hours.

e Quantification of Migration:

o After incubation, carefully remove the transwell inserts.

o Quantify the number of migrated cells in the lower chamber. This can be done by:

» Direct Cell Counting: Aspirating the medium from the lower chamber and counting the
cells using a hemocytometer.

» Fluorescence Measurement: If cells were pre-labeled with a fluorescent dye like
Calcein-AM, measure the fluorescence of the medium in the lower chamber using a
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plate reader.

o Data Analysis:

o Calculate the percentage of chemotaxis inhibition for each C-021 concentration relative to
the vehicle control.

o Plot the results to determine the ICso value of C-021.

Cell Viability (MTT) Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
assay to evaluate the effect of C-021 on the viability of adherent cells.

Materials:

Adherent cells

o Complete cell culture medium

e C-021 stock solution (10 mM in DMSO)

e MTT solution (5 mg/mL in sterile PBS)

e DMSO (for solubilizing formazan crystals)
o 96-well cell culture plates

o Multi-well plate reader (570 nm)

Protocol:

o Cell Seeding:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate for 24 hours at 37°C to allow for cell attachment.
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e C-021 Treatment:

o Prepare serial dilutions of C-021 in complete medium to achieve the desired final
concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the
same final concentration as the highest C-021 concentration).

o Remove the medium from the wells and add 100 pL of the C-021 dilutions or vehicle
control.

o Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
o MTT Addition:
o After the treatment period, add 10 pL of MTT solution (5 mg/mL) to each well.

o Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into
formazan crystals.

e Formazan Solubilization:
o Carefully aspirate the medium from each well without disturbing the formazan crystals.
o Add 100 pL of DMSO to each well to dissolve the purple formazan crystals.
o Gently shake the plate for 10-15 minutes to ensure complete dissolution.
e Absorbance Measurement:
o Measure the absorbance at 570 nm using a multi-well plate reader.
e Data Analysis:

o Calculate the percentage of cell viability for each treatment group relative to the vehicle
control (considered 100% viable).

o Plot the cell viability against the C-021 concentration.

Western Blot for p-ERK/Total ERK
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This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK by
western blotting to assess the effect of C-021 on the MAPK/ERK signaling pathway
downstream of CCRA4.

Materials:
o CCR4-expressing cells
e C-021 stock solution (10 mM in DMSO)
e CCL17 or CCL22
o Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA Protein Assay Kit
e SDS-PAGE gels and running buffer
» Transfer buffer and PVDF or nitrocellulose membrane
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
e Primary antibodies: rabbit anti-p-ERK1/2 and rabbit anti-ERK1/2
e HRP-conjugated anti-rabbit secondary antibody
e Chemiluminescent substrate
e Imaging system
Protocol:
e Cell Treatment and Lysis:
o Seed cells and grow to 70-80% confluency.
o Serum-starve the cells for 4-6 hours before treatment.

o Pre-treat cells with the desired concentration of C-021 or vehicle control for 30 minutes.
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Stimulate the cells with CCL17 or CCL22 for 5-15 minutes.

[e]

o

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and
phosphatase inhibitors.

o

Scrape the cells and collect the lysate.

[¢]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

e Protein Quantification:

o Determine the protein concentration of the supernatant using a BCA assay.

e SDS-PAGE and Transfer:

[e]

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

o

Load equal amounts of protein (e.g., 20-30 pg) per lane onto an SDS-PAGE gel.

[¢]

Run the gel to separate the proteins by size.

[¢]

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody against p-ERK1/2 (diluted in blocking
buffer) overnight at 4°C.

Wash the membrane three times with TBST.

[¢]

[¢]

Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted
in blocking buffer) for 1 hour at room temperature.

Wash the membrane three times with TBST.

[¢]

o Detection:
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o Apply the chemiluminescent substrate to the membrane.

o Capture the chemiluminescent signal using an imaging system.

» Stripping and Re-probing for Total ERK:

o To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies
and re-probed with an antibody against total ERK.

o Incubate the membrane in stripping buffer.

o Wash the membrane and repeat the immunoblotting protocol starting from the blocking
step, using the total ERK primary antibody.

o Data Analysis:

o Quantify the band intensities for p-ERK and total ERK using densitometry software.

o Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK

activation.
Visualizations
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Caption: Workflow for preparing a 10 mM C-021 stock solution.
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Caption: Simplified CCR4 signaling pathway and the inhibitory action of C-021.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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